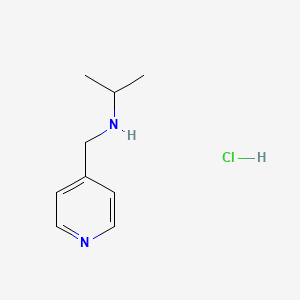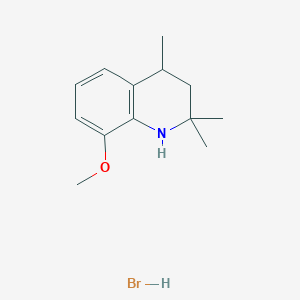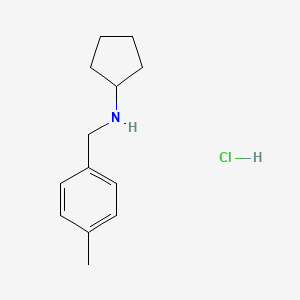![molecular formula C18H24ClNO B6319736 {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride CAS No. 878754-46-2](/img/structure/B6319736.png)
{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride, also known as 3-BMPH, is an organic compound that has been studied extensively in the laboratory for its various scientific applications. It is a white, crystalline solid that is soluble in water and ethanol. 3-BMPH is an important compound in the field of organic chemistry and has been used in a variety of research projects.
科学的研究の応用
{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride has been used in a variety of scientific research projects due to its unique properties. It has been used in studies of the structure and function of proteins, as a substrate in enzyme kinetics, and as a ligand in molecular recognition studies. It has also been used in studies of the interaction between drugs and proteins, and in studies of the structure and function of DNA. Additionally, this compound has been used in studies of the pharmacokinetics of drugs, and in studies of the metabolism of drugs.
作用機序
The mechanism of action of {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride is not fully understood. However, it is believed to interact with proteins and other molecules in the body in order to alter their structure and function. It is thought to act as an inhibitor of certain enzymes, and as a ligand for certain receptors. Additionally, it is believed to interact with DNA in order to alter its structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to interact with proteins and other molecules in the body in order to alter their structure and function. It is thought to act as an inhibitor of certain enzymes, and as a ligand for certain receptors. Additionally, it is believed to interact with DNA in order to alter its structure and function.
実験室実験の利点と制限
The advantages of using {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride in laboratory experiments include its high solubility in water and ethanol, its low toxicity, its high yield in synthesis reactions, and its wide range of applications. The limitations of using this compound in laboratory experiments include its low stability, its potential for side effects, and its limited availability.
将来の方向性
For research involving {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride include further studies of its mechanism of action, further studies of its biochemical and physiological effects, and further studies of its interactions with proteins and other molecules. Additionally, further studies of its potential applications in drug development and drug delivery systems, as well as further studies of its potential use in medical diagnostics, are possible. Finally, further studies of its potential use in biotechnology and nanotechnology are also possible.
合成法
{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride can be synthesized through a variety of methods. One of the most commonly used methods is the reaction between benzyl bromide and 2-methylpropyl amine hydrochloride in the presence of a base. This reaction yields the desired product with a high yield of over 90%. Other methods of synthesis include the reaction of benzyl bromide with 2-methylpropyl amine hydrochloride in the presence of a strong base such as potassium hydroxide and the reaction of benzyl bromide and 2-methylpropyl amine hydrochloride in the presence of an acid such as hydrochloric acid.
特性
IUPAC Name |
2-methyl-N-[(3-phenylmethoxyphenyl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-15(2)12-19-13-17-9-6-10-18(11-17)20-14-16-7-4-3-5-8-16;/h3-11,15,19H,12-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAAXBPVMXPGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319665.png)

![{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide](/img/structure/B6319695.png)
![N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (HCl)](/img/structure/B6319696.png)

![Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6319717.png)

amine hydrochloride](/img/structure/B6319730.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B6319731.png)
![(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319756.png)
![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319771.png)
amine hydrochloride](/img/structure/B6319777.png)
amine hydrochloride](/img/structure/B6319782.png)